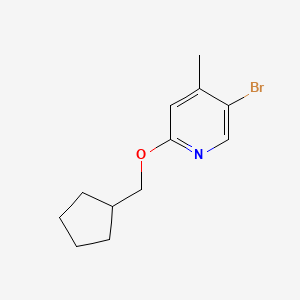

5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine

Overview

Description

5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine (5-Bromo-2-CPMP) is an organobromine compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a unique structure that has made it of interest to scientists. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Neural Stem Cell Research

Bromodeoxyuridine (BrdU), a compound related to 5-Bromo-2-(cyclopentylmethoxy)-4-methylpyridine, is significant in neural stem cell (NSC) research. It has been observed that NSCs exposed to BrdU undergo glial differentiation, marked by the upregulation of the astrocytic marker GFAP and a decrease in key DNA methyltransferases, leading to a loss of global DNA CpG methylation. This indicates BrdU's potential impact on stem cell research and possible applications in differentiation therapy in oncology (Schneider & d’Adda di Fagagna, 2012).

Synthesis and Biological Activities of Pyridine Derivatives

Pyridine derivatives, including those related to this compound, have been synthesized using Suzuki cross-coupling reactions. These derivatives have demonstrated significant biological activities, such as anti-thrombolytic and biofilm inhibition effects. Specific compounds showed high effectiveness against clot formation in human blood and bacterial strains like Escherichia coli, highlighting their potential in therapeutic applications (Ahmad et al., 2017).

Cell Proliferation Studies

Compounds like this compound are used as markers in cell proliferation studies. For instance, immunocytochemical techniques have been developed to detect DNA replication in cells using monoclonal antibodies against BrdU, a similar compound. This method is instrumental in studying cell kinetics, especially in oral tissues (Casasco et al., 1989).

Quantification of Cell Turnover Kinetics

5-Bromo-2′-deoxyuridine, a compound akin to this compound, is frequently used for measuring cell population turnover in vivo. Mathematical models describing the uptake and loss of such compounds in dividing cell populations help in quantitatively assessing cell turnover kinetics. This application is crucial in understanding cell dynamics in various biological contexts, including immune responses and disease processes (Bonhoeffer et al., 2000).

Radiosensitizing Agents in Cancer Therapy

Bromopyridone nucleotide analogues, closely related to this compound, have been investigated as radiosensitizing agents to enhance the effectiveness of ionizing radiation in killing tumor cells, particularly in hypoxic conditions. These compounds can yield DNA interstrand cross-links under anoxic conditions, highlighting their potential in cancer therapy (Rudra et al., 2015).

Mechanism of Action

Target of Action

A structurally similar compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is known to be a key intermediate in the synthesis of sodium-glucose transporter-2 (sglt2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .

Mode of Action

If it acts similarly to SGLT2 inhibitors, it may function by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .

Biochemical Pathways

Sglt2 inhibitors, which this compound may be related to, primarily affect the renal glucose reabsorption pathway .

Pharmacokinetics

BZP showed a short elimination half-life and a good dose-linear pharmacokinetic profile .

Result of Action

If it acts similarly to SGLT2 inhibitors, it may result in reduced blood glucose levels, potential weight loss, and lower blood pressure .

properties

IUPAC Name |

5-bromo-2-(cyclopentylmethoxy)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9-6-12(14-7-11(9)13)15-8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYYHZMGXNWKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)OCC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

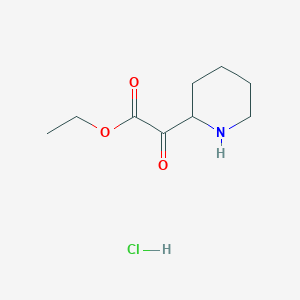

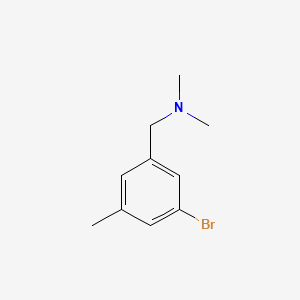

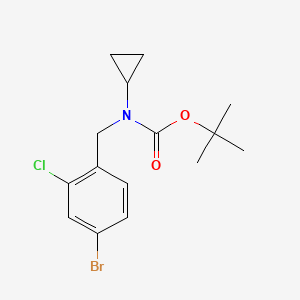

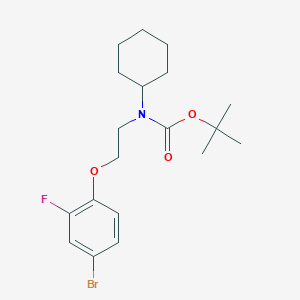

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

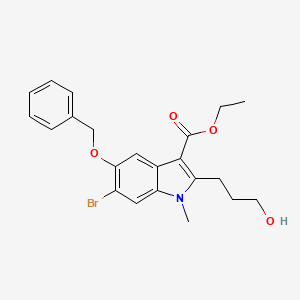

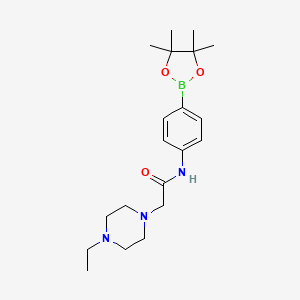

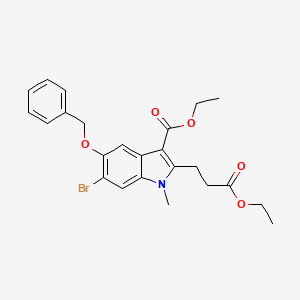

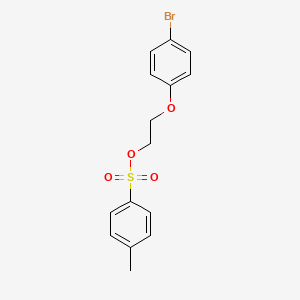

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)

![Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B1408204.png)